Synthesis of Dihydro-3-(3-pyridoyl)-2-(3H)-furanone
Synthesis of Dihydro-3-(3-pyridoyl)-2-(3H)-furanone
An In-depth Technical Guide to the
Executive Summary
This guide provides a comprehensive technical overview of the synthesis of Dihydro-3-(3-pyridoyl)-2-(3H)-furanone, a molecule integrating the pharmaceutically significant γ-butyrolactone (GBL) core with a nicotinoyl (3-pyridoyl) moiety. The GBL scaffold is a structural feature in numerous natural products and exhibits a wide array of biological activities.[1][2] The synthesis detailed herein proceeds via a robust and widely applicable C-acylation of the γ-butyrolactone enolate. This document elaborates on the mechanistic principles, provides a detailed step-by-step experimental protocol, outlines methods for characterization, and discusses critical aspects of safety and process optimization. The content is tailored for researchers and professionals in chemical synthesis and drug development, offering both theoretical grounding and practical, field-proven insights.
Introduction and Strategic Importance
The γ-butyrolactone (GBL), or dihydro-2(3H)-furanone, ring system is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Molecules incorporating this five-membered lactone exhibit diverse biological properties, including antibacterial, antitumor, antiviral, and neuroprotective activities.[2] Functionalization of the GBL core, particularly at the C3 position, allows for the introduction of various pharmacophores to modulate biological activity and physicochemical properties.
The target molecule, Dihydro-3-(3-pyridoyl)-2-(3H)-furanone (CAS 59578-61-9), features an acylation at this key C3 position with a pyridine-3-carbonyl (nicotinoyl) group. The pyridine ring is a common feature in pharmaceuticals, influencing factors such as solubility, metabolic stability, and receptor binding. The synthesis of this specific molecule serves as an excellent case study for the C-acylation of lactone systems, a fundamental transformation in organic chemistry. This guide provides an in-depth examination of a reliable synthetic route, emphasizing the rationale behind methodological choices to ensure reproducibility and high yield.
Retrosynthetic Analysis and Mechanistic Principles
A retrosynthetic analysis of the target molecule points to a logical and efficient synthetic strategy. The most apparent disconnection is the carbon-carbon bond between the C3 of the furanone ring and the carbonyl of the pyridoyl group.
Caption: Core reaction mechanism workflow.
Detailed Experimental Protocol
This protocol is based on established methods for the C-acylation of lactone cores. [3] Materials and Reagents:
-
γ-Butyrolactone (Dihydro-2(3H)-furanone), anhydrous
-
Sodium bis(trimethylsilyl)amide (NaHMDS), solution in THF (e.g., 2.0 M)
-
Nicotinoyl chloride hydrochloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone or isopropanol bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
PART A: Neutralization of Acylating Agent
The Causality: Nicotinoyl chloride is often supplied as a hydrochloride salt to improve stability. The HCl must be neutralized before use, as it would quench the enolate intermediate. This is achieved by preparing a freebase solution or slurry.
-
Preparation: In a separate, dry, nitrogen-flushed flask, suspend nicotinoyl chloride hydrochloride (1.1 equivalents) in anhydrous THF.
-
Neutralization: Cool the suspension to 0 °C and add a non-nucleophilic base like triethylamine (1.2 equivalents) dropwise. Stir for 30-60 minutes at 0 °C. The resulting mixture containing the free nicotinoyl chloride will be used in Part B.
PART B: Enolate Formation and Acylation
The Causality: This entire procedure must be conducted under strictly anhydrous and inert conditions (Nitrogen or Argon atmosphere) to prevent the highly reactive base and enolate intermediate from being quenched by water or oxygen. Low temperature (-78 °C) is crucial to prevent side reactions and ensure kinetic control of the deprotonation.
-
Reactor Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum. Flame-dry the glassware under vacuum and backfill with nitrogen.
-
Solvent and Substrate: Add anhydrous THF to the flask via syringe, followed by γ-butyrolactone (1.0 equivalent).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Generation: Add the NaHMDS solution (1.1 equivalents) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. The solution should be a pale yellow or clear homogenous mixture.
-
Acylation: Add the prepared solution/slurry of free nicotinoyl chloride from Part A to the enolate solution dropwise via cannula or syringe at -78 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
PART C: Work-up and Purification
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure Dihydro-3-(3-pyridoyl)-2-(3H)-furanone.
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Parameter | Expected Data / Observation |
| Molecular Formula | C₁₀H₉NO₃ [4][5] |
| Molecular Weight | 191.18 g/mol [4][5] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Signals corresponding to the pyridine ring protons (aromatic region, ~7.5-9.0 ppm), and protons of the furanone ring (aliphatic region, including a triplet for the C4-H₂, a triplet for the C5-H₂, and a multiplet for the C3-H). |
| ¹³C NMR | Signals for two carbonyl carbons (lactone and ketone), carbons of the pyridine ring, and aliphatic carbons of the furanone ring. |
| IR Spectroscopy (cm⁻¹) | Strong absorption bands for two distinct carbonyl groups: ~1770 cm⁻¹ (γ-lactone C=O stretch) and ~1680 cm⁻¹ (ketone C=O stretch). Aromatic C-H and C=C stretches will also be present. |
| Mass Spectrometry | A molecular ion peak [M]+ at m/z = 191.06, or a protonated molecular ion [M+H]⁺ at m/z = 192.07 in ESI+. |
Safety, Troubleshooting, and Optimization
-
Safety: Handle strong bases like NaHMDS with extreme care in a fume hood. They are corrosive and react violently with water. Anhydrous solvents like THF can form explosive peroxides; use freshly distilled or inhibitor-free solvent. Nicotinoyl chloride hydrochloride is corrosive and a lachrymator.
-
Troubleshooting:
-
Low Yield: May result from incomplete enolate formation (insufficient base or reaction time), quenching of the enolate by moisture, or degradation of the product during work-up. Ensure all glassware is scrupulously dry and the reaction is under a positive pressure of inert gas.
-
Side Products: O-acylation is a potential side reaction, leading to the formation of a furan derivative. This is generally minimized by using kinetic control (low temperature) and a counter-ion like Na⁺ which favors C-acylation.
-
-
Optimization: The reaction yield can be optimized by screening different strong bases (e.g., LDA, LiHMDS), adjusting the reaction time, or modifying the temperature at which the acylation is performed. The purification protocol may also be refined to improve recovery.
Conclusion
The synthesis of Dihydro-3-(3-pyridoyl)-2-(3H)-furanone is reliably achieved through the C-acylation of γ-butyrolactone. This method hinges on the precise control of reaction conditions, particularly temperature and the exclusion of moisture, to successfully generate the key enolate intermediate and direct its reactivity towards the desired acyl substitution. The protocol described provides a robust framework for obtaining this and structurally similar β-keto lactones, which are valuable building blocks for further chemical exploration and drug discovery programs.
References
- Desafio Online. (2021, October 5). Microwave Radiation Applied to the Synthesis of γ-butyrolactone Derivatives.
- Kumar, R., & Singh, S. K. (n.d.). Synthesis of γ‐Butyrolactone Derivatives from Dihydrotagetone and Evaluation of Their Antidiabetic Activity. ResearchGate.
- Covington, C. L., et al. (2016). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. PMC.
- Singh, P., et al. (2014). Design and synthesis of γ-butyrolactone derivatives as potential spermicidal agents. Bioorganic & Medicinal Chemistry Letters, 24(16), 3903-3906.
- Lee, J., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Publications.
- Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones.
- ChemicalBook. (n.d.). Dihydro-3-(3-pyridoyl)-2-(3H)-furanone.
- Semantic Scholar. (2006, July 11). NEW SYNTHESIS OF 3-ARYL-2,5-DIHYDROFURANS.
- PubMed. (2007, May 16). A convenient route to the synthesis of isotopomeric dihydro-2(3H)furanones.
- Sapphire Bioscience. (n.d.). Dihydro-3-(3-pyridoyl)-2-(3H)-furanone.
- Chemistry Stack Exchange. (2015, February 8). How do I synthesize 3-hydroxydihydrofuran-2-one from formaldehyde?
- University of California, Davis. (2022). Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals.
- El-Sayed, W. A. (2014, December 5). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY.
- National Center for Biotechnology Information. (n.d.). 2(3H)-Furanone. PubChem Compound Database.
- ResearchGate. (n.d.). A Synthesis of Dihydrofuran-3(2H)-ones.
- Tressl, R., et al. (1993). NEW ASPECTS OF THE FORMATION OF 3(2H)-FURANONES THROUGH THE MAILLARD REACTION. Royal Society of Chemistry.
- ResearchGate. (n.d.). A Convenient Route to the Synthesis of Isotopomeric Dihydro-2(3H)furanones.
Sources
- 1. periodicos.ufms.br [periodicos.ufms.br]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydro-3-(3-pyridoyl)-2-(3H)-furanone CAS#: 59578-61-9 [m.chemicalbook.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
